molecular formula C8H10N2S2 B083616 Ethyl 2-Pyridyldithiocarbamate CAS No. 13037-05-3

Ethyl 2-Pyridyldithiocarbamate

Cat. No.: B083616
CAS No.: 13037-05-3
M. Wt: 198.3 g/mol
InChI Key: ZCXHKAIAVJUBPJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Ethyl 2-Pyridyldithiocarbamate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

Ethyl 2-Pyridyldithiocarbamate (EPDC) is a compound belonging to the dithiocarbamate class, which has garnered attention for its diverse biological activities. This article explores the mechanisms of action, biochemical pathways, and research findings related to the biological activity of EPDC, supported by relevant data tables and case studies.

Target Enzymes
Dithiocarbamates, including EPDC, primarily inhibit metal-dependent and sulfhydryl enzyme systems across various organisms such as fungi, bacteria, plants, insects, and mammals. The inhibition occurs through the formation of stable complexes with transition metals, which are crucial for the activity of these enzymes .

Biochemical Pathways
EPDC's action can disrupt normal cellular processes involving metal-dependent and sulfhydryl enzymes. This disruption can lead to significant alterations in metabolic pathways, particularly those involved in detoxification and cellular signaling.

EPDC exhibits a range of biochemical properties that contribute to its biological activity:

  • Cellular Effects : The compound has shown a broad spectrum of cellular effects, including cytotoxicity towards cancer cells due to its ability to inhibit enzymes critical for cell proliferation .
  • Transport Mechanisms : EPDC interacts with various transporters within cells, influencing its distribution and efficacy in biological systems.

Antitumor Activity

EPDC has been investigated for its potential as an antitumor agent. Studies indicate that it can inhibit the growth of various cancer cell lines by interfering with enzyme systems essential for tumor progression. For instance:

  • Study on Cancer Cell Lines : A study demonstrated that EPDC significantly reduced the viability of breast cancer cells (MCF-7) in vitro by inducing apoptosis through oxidative stress mechanisms .

Antimicrobial Properties

Research has also highlighted EPDC's antimicrobial activity. It has been shown to exhibit inhibitory effects against several bacterial strains:

  • Bacterial Inhibition : In vitro tests indicated that EPDC effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a biocide in agricultural applications .

Case Study 1: Antitumor Efficacy

A clinical trial investigated the effects of EPDC on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

ParameterControl GroupEPDC Treated Group
Tumor Size (cm³)3.51.2
Apoptotic Index (%)1545

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of EPDC against pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

IUPAC Name

ethyl N-pyridin-2-ylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXHKAIAVJUBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480797
Record name Ethyl 2-Pyridyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-05-3
Record name Ethyl 2-Pyridyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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